molecular formula C6H13NO2 B1198303 Beta-alanine betaine CAS No. 6458-06-6

Beta-alanine betaine

Cat. No.: B1198303
CAS No.: 6458-06-6
M. Wt: 131.17 g/mol
InChI Key: ACZVSMNFVFBOTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-alanine betaine is synthesized through the S-adenosyl-L-methionine (SAM)-dependent enzymatic N-methylation of beta-alanine. The process involves three steps:

    N-methylation of beta-alanine: to form N-methyl beta-alanine.

    Further methylation: to produce N,N-dimethyl beta-alanine.

    Final methylation: to yield this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through both chemical and biological methods. Chemical synthesis often involves high temperatures, pressures, and the use of strong acids or bases, which can lead to byproducts and high energy consumption . Biological methods, such as whole-cell synthesis and enzymatic synthesis, are more environmentally friendly and efficient, offering higher specificity and milder reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Beta-alanine betaine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce simpler amines .

Scientific Research Applications

Chemistry

  • Precursor for Industrial Chemicals : Beta-alanine betaine serves as a precursor in the synthesis of various industrial chemicals, including 3-hydroxypropionic acid and poly-3-hydroxypropionate. These compounds are crucial for producing biodegradable plastics and biofuels.

Biology

  • Metabolic Role in Plants : In plants, this compound is involved in metabolic processes that enhance tolerance to environmental stresses such as drought and salinity. Studies have shown that it accumulates in response to osmotic stress, thereby protecting cellular integrity .
  • Microbial Studies : Research has indicated that this compound can be synthesized by bacteria through aspartate decarboxylation, suggesting its potential role in microbial applications for bioremediation or bioengineering .

Medicine

  • Exercise Performance : Beta-alanine supplementation has been linked to increased muscle carnosine levels, which can enhance exercise performance and endurance. A study demonstrated that higher doses of beta-alanine resulted in a significant increase in muscle carnosine within a shorter time frame compared to lower doses .
  • Cognitive Resilience : Emerging evidence suggests that beta-alanine may improve resilience to conditions such as post-traumatic stress disorder and heat stress, highlighting its potential therapeutic applications .

Industry

  • Food Additives and Nutritional Supplements : Due to its osmoprotective properties, this compound is utilized in food additives and nutritional supplements aimed at enhancing health outcomes. It has been shown to reduce fatigue and improve muscle power .

Metabolic Engineering in Plants

A study focused on the metabolic engineering of this compound synthesis in Limonium latifolium demonstrated that the introduction of a specific N-methyltransferase gene could enhance the plant's tolerance to abiotic stress. This research opens avenues for developing transgenic crops capable of thriving under harsh environmental conditions .

Athletic Performance Enhancement

In a controlled trial involving college athletes, participants who supplemented with beta-alanine showed significant improvements in exercise performance metrics compared to those who did not supplement. The results indicated that beta-alanine could be an effective ergogenic aid for athletes seeking to enhance their performance during high-intensity training .

Data Tables

Application Area Specific Use Research Findings
ChemistryPrecursor for industrial chemicalsUsed in synthesizing biodegradable plastics; enhances production efficiency.
BiologyPlant stress toleranceAccumulates under stress; protects cellular integrity during drought/salinity .
MedicineExercise performanceIncreases muscle carnosine levels; improves endurance and resilience to stress .
IndustryFood additivesReduces fatigue; enhances muscle power; used in nutritional supplements .

Biological Activity

Beta-alanine betaine (β-Ala betaine) is a compound primarily synthesized in plants belonging to the Plumbaginaceae family. This compound serves as an osmoprotectant, playing a critical role in plant stress responses, particularly under conditions of salinity and hypoxia. This article explores the biological activity of β-Ala betaine, detailing its synthesis, physiological roles, and potential applications in both plant biology and human health.

1. Synthesis of this compound

β-Ala betaine is synthesized through a series of N-methylation reactions involving β-alanine as the starting substrate. The synthesis pathway is catalyzed by S-adenosyl-L-methionine (Ado-Met)-dependent N-methyltransferases (NMTases). The process includes:

  • Step 1: Methylation of β-alanine to form N-methyl β-alanine.
  • Step 2: Further methylation to produce N,N-dimethyl β-alanine.
  • Step 3: Final methylation step resulting in β-Ala betaine.

Research has shown that the NMTase responsible for this synthesis can be purified and characterized, revealing its kinetic properties and substrate specificity. The enzyme exhibits a K(m) value of approximately 45 µM for Ado-Met and demonstrates substrate inhibition at higher concentrations .

2.1 Osmoprotection

β-Ala betaine acts as an osmoprotectant, which is crucial for plant survival under osmotic stress conditions like salinity and drought. It helps stabilize proteins and cellular structures, thereby enhancing tolerance to environmental stressors. Studies indicate that plants accumulating β-Ala betaine exhibit improved growth and physiological functions under saline conditions compared to those that do not .

2.2 Stress Response

The accumulation of β-Ala betaine has been linked to various stress responses in plants, including:

  • Temperature Extremes: Elevated levels are observed during heat shock.
  • Heavy Metal Toxicity: It plays a role in detoxifying reactive oxygen species (ROS), thereby protecting plant cells from oxidative damage .
  • Hypoxia: Enhances nitrogen utilization efficiency and helps maintain metabolic functions under low oxygen conditions .

3. Biological Activity in Human Health

While primarily studied in plants, β-Ala betaine also has implications for human health, particularly in exercise physiology.

3.1 Muscle Performance

Beta-alanine supplementation has gained popularity among athletes for its role as a precursor to carnosine, a dipeptide that buffers acid in muscles during high-intensity exercise. Research indicates that:

  • Supplementation with 4–6 g/day can increase muscle carnosine levels by 40–80% over several weeks.
  • Enhanced performance is noted during activities lasting between 60–240 seconds where lactic acid accumulation occurs .

3.2 Health Benefits

Betaine, the parent compound of β-Ala betaine, has been associated with various health benefits, including:

  • Liver Health: Studies show that betaine can reduce hepatic transaminases and improve liver function markers in patients with liver diseases .
  • Cardiovascular Health: It may help lower homocysteine levels, reducing cardiovascular disease risk factors.

4. Case Studies and Research Findings

Table 1: Summary of Key Studies on this compound

StudyFocusFindings
Rathinasabapathi et al., 2000Synthesis PathwayIdentified NMTase activities involved in β-Ala betaine synthesis .
Nezgoda et al., 2023Liver FunctionDemonstrated significant reductions in hepatic transaminases with betaine supplementation .
Armstrong et al., 2019Exercise PerformanceFound increased work capacity and reduced fatigue with beta-alanine supplementation .

Properties

IUPAC Name

3-(trimethylazaniumyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZVSMNFVFBOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6458-06-6
Record name β-Alanine betaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6458-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Alanine betaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006458066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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